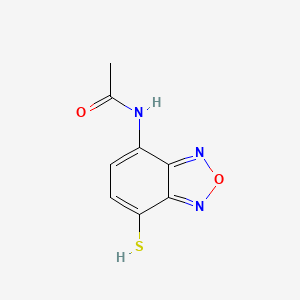
Aabd-SH
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-7-mercapto-2,1,3-benzoxadiazole involves the reaction of 4-chloro-7-nitrobenzofurazan with acetamide, followed by reduction and thiolation steps . The reaction conditions typically include:
Step 1: Reaction of 4-chloro-7-nitrobenzofurazan with acetamide in the presence of a base such as sodium hydroxide.
Step 2: Reduction of the nitro group to an amino group using a reducing agent like iron powder and hydrochloric acid.
Step 3: Thiolation of the amino group with a thiolating agent such as thiourea to form the mercapto group.
Industrial Production Methods
Industrial production of 4-acetamido-7-mercapto-2,1,3-benzoxadiazole follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The compound is typically produced under controlled conditions to ensure high purity (>95%) and stability .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamido-7-mercapto-2,1,3-benzoxadiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The mercapto group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Derivatization Reactions: It reacts with carboxyl groups to form thioester derivatives
Common Reagents and Conditions
Triphenylphosphine and 2,2’-dipyridyl disulfide: Used in the derivatization of carboxyl groups to form thioester derivatives.
Reducing Agents: Such as iron powder and hydrochloric acid for the reduction of nitro groups.
Major Products Formed
The major products formed from these reactions include highly fluorescent thioester derivatives, which are useful in analytical applications .
Aplicaciones Científicas De Investigación
4-Acetamido-7-mercapto-2,1,3-benzoxadiazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-acetamido-7-mercapto-2,1,3-benzoxadiazole involves its reaction with carboxyl groups to form thioester derivatives. The compound itself fluoresces very little, but the thioester derivatives exhibit strong fluorescence, making them detectable by HPLC . This reaction is facilitated by reagents such as triphenylphosphine and 2,2’-dipyridyl disulfide .
Comparación Con Compuestos Similares
4-Acetamido-7-mercapto-2,1,3-benzoxadiazole is unique compared to other fluorescence labeling reagents due to its specific reactivity with carboxyl groups and the high fluorescence of its derivatives. Similar compounds include:
3-Nitrophenylhydrazine (3-NPH): Requires longer reaction times and higher temperatures for derivatization.
Aniline: Also requires longer reaction times and is less specific in its reactivity.
Propiedades
IUPAC Name |
N-(4-sulfanyl-2,1,3-benzoxadiazol-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-4(12)9-5-2-3-6(14)8-7(5)10-13-11-8/h2-3,14H,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYDOGDWHMLWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=NON=C12)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AABD-SH interact with carboxylic acids and what makes it suitable for detection?
A1: this compound functions as a fluorogenic reagent, meaning it exhibits weak fluorescence in its native state but significantly increases fluorescence upon reacting with a target molecule. In this case, the target is a carboxylic acid. The reaction occurs between the thiol group (-SH) of this compound and the carboxyl group (-COOH) of the carboxylic acid. This reaction forms a thioester bond, resulting in a fluorescent AABD-derivative. This change in fluorescence intensity allows for the sensitive detection and quantification of carboxylic acids. [, ]
Q2: Can you elaborate on the sensitivity of this compound for carboxylic acid detection?
A2: Studies demonstrated that this compound exhibits high sensitivity for carboxylic acid detection. For instance, researchers successfully separated derivatives of five different carboxylic acids using reversed-phase chromatography and detected them fluorimetrically. The detection limits achieved were remarkably low, ranging from 10 to 20 femtomoles with a signal-to-noise ratio of 3. [] This highlights the effectiveness of this compound as a highly sensitive reagent for analyzing trace amounts of carboxylic acids.
Q3: What are the advantages of using this compound compared to other reagents for carboxylic acid detection?
A3: this compound offers several advantages over conventional reagents for carboxylic acid detection. Firstly, its reaction with carboxylic acids is rapid, occurring within minutes at room temperature using triphenylphosphine and 2,2′-dipyridyl disulfide as catalysts. [] This rapid reaction kinetics contributes to the efficiency of the analytical method. Secondly, this compound demonstrates superior sensitivity compared to many existing reagents. Researchers highlighted its improved sensitivity compared not only to other common reagents but also to a previously developed reagent, 4-mercapto-7-methylthio-2,1,3-benzoxadiazole (MTBDSH). [] This enhanced sensitivity makes this compound particularly suitable for applications requiring the detection and quantification of low concentrations of carboxylic acids.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


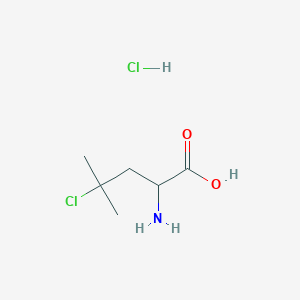
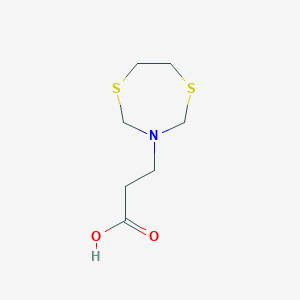
![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1384335.png)
![3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1384337.png)
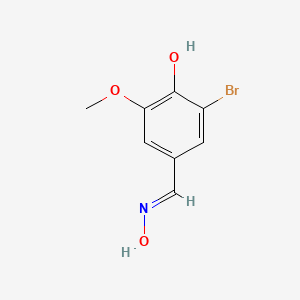
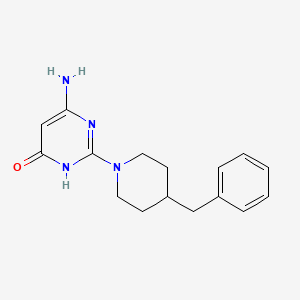
![Bis[2-(2-benzothiazolyl)phenolato]zinc(II)](/img/structure/B1384341.png)
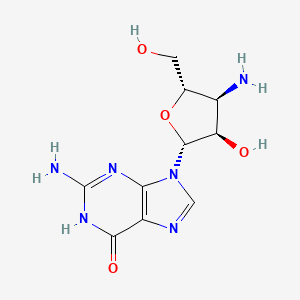
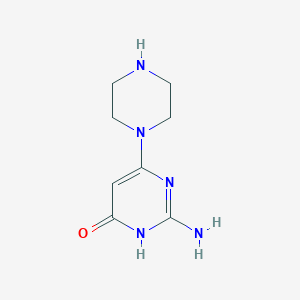
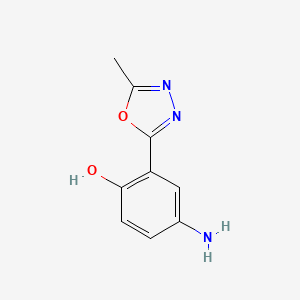
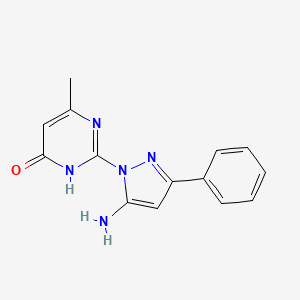
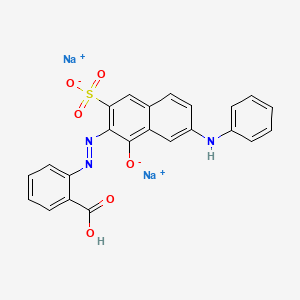
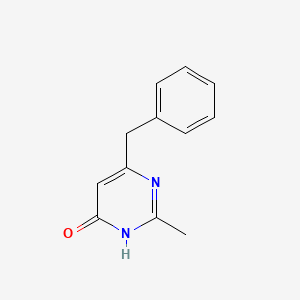
![(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384351.png)
